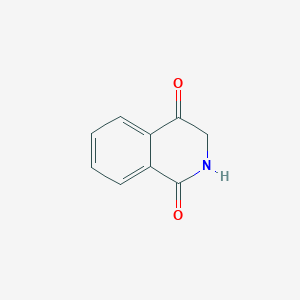

2,3-Dihydroisoquinoline-1,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroisoquinoline-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRHHSIPJQOVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500781 | |

| Record name | 2,3-Dihydroisoquinoline-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31053-30-2 | |

| Record name | 2,3-Dihydroisoquinoline-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dihydroisoquinoline-1,4-dione chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,3-Dihydroisoquinoline-1,4-dione

Foreword: The Significance of the Isoquinoline Core

The isoquinoline scaffold is a privileged heterocyclic motif deeply embedded in the landscape of natural products, medicinal chemistry, and materials science. As a fundamental building block, its derivatives exhibit a vast spectrum of biological activities, from antimicrobial and anti-inflammatory to central nervous system modulation.[1][2] This guide focuses on a specific, synthetically valuable member of this family: This compound . While the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) class has received extensive attention, the 1,4-dione derivative represents a unique and reactive platform for chemical innovation.[2][3] Its dual carbonyl functionality offers distinct synthetic handles for diversification, making it a target of interest for constructing complex molecular architectures. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a synthesized overview of its core chemical properties, synthesis, reactivity, and analytical profile.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₉H₇NO₂, is a fused heterocyclic system comprising a benzene ring fused to a dihydropyridine ring bearing two carbonyl groups at positions 1 and 4. The presence of these carbonyls and the secondary amine functionality dictates its chemical behavior and potential for derivatization.

While often depicted in its diketo form, it is crucial to recognize the potential for keto-enol tautomerism, particularly the formation of 4-hydroxy-1(2H)-isoquinolinone, which can influence its reactivity in different chemical environments.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 31053-30-2 | [1][4] |

| Molecular Formula | C₉H₇NO₂ | [4] |

| Molecular Weight | 161.16 g/mol | [4] |

| Physical Form | Solid | |

| Canonical SMILES | C1C(=O)C2=CC=CC=C2C(=O)N1 | [4] |

| InChIKey | WRRHHSIPJQOVJM-UHFFFAOYSA-N | [4] |

Modern and Classical Synthesis Strategies

The synthesis of dihydroisoquinolinediones has historically been underdeveloped, often requiring harsh conditions and advanced precursors.[5] However, recent advancements have opened new, milder pathways to this important scaffold.

A. Photocatalytic [4+2] Skeleton-Editing Strategy

A groundbreaking and direct approach involves a photocatalytic [4+2] three-component reaction.[5] This method stands out for its operational simplicity and use of readily available starting materials under mild conditions.

Causality and Mechanistic Insight: The expertise in this protocol lies in the strategic use of N-hydroxyphthalimide (NHPI) esters as bifunctional reagents. Under photocatalysis, the NHPI ester serves as both a precursor to an alkyl radical and, through a skeleton-editing cascade, as the foundational structure for the isoquinolinedione ring.[5] Vinyl azides are employed as a source of α-primary amino alkyl radicals, which initiate a ring-enlargement event. This convergent and divergent strategy allows for the creation of diverse products from simple inputs, showcasing high atom economy.[5][6]

Caption: Workflow for photocatalytic synthesis of the dione.

Exemplary Experimental Protocol (Adapted from Literature):

-

To a reaction vessel, add the vinyl azide (0.10 mmol, 1.0 equiv), the N-hydroxyphthalimide (NHPI) ester (0.18 mmol, 1.8 equiv), and the photocatalyst (e.g., 4CzIPN-Cl, 2.0 mol%).[6]

-

Add Hantzsch ester (0.40 mmol) as a reductant and 2,4,6-collidine (0.04 mmol) as a base.[6]

-

Dissolve the mixture in dichloromethane (DCM) to a concentration of 0.10 M.[6]

-

Irradiate the reaction mixture with 30 W blue LEDs at 35 °C for 12 hours, ensuring constant stirring.[6]

-

Upon completion (monitored by TLC), concentrate the reaction mixture in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

B. Conceptual Classical Synthesis: Phthaloyl Chloride Route

While modern methods are efficient, understanding classical approaches provides valuable context. A plausible, though less documented, route involves the condensation of a phthalic acid derivative with an amino acid, such as glycine. This concept is extrapolated from well-established methods for creating N-phthaloyl amino acids.[7]

Causality and Mechanistic Insight: This strategy relies on the high reactivity of an acid chloride (phthaloyl chloride) towards a primary amine (glycine or its ester). The initial reaction would form an N-acyl amino acid intermediate. A subsequent intramolecular cyclization, likely a Friedel-Crafts-type acylation under acidic conditions or another condensation reaction, would form the second ring and generate the dione structure. The choice of reagents and conditions is critical to favor the desired intramolecular cyclization over intermolecular polymerization.

Caption: A potential classical pathway to the dione scaffold.

Chemical Reactivity and Synthetic Utility

The utility of this compound lies in the reactivity of its functional groups, which serve as handles for diversification.

-

Reduction: The dione moiety can undergo selective reduction. For instance, one carbonyl can be selectively reduced to a hydroxyl group, yielding a β-amino alcohol derivative.[5] This transformation is highly valuable as it introduces a new stereocenter and a versatile functional group for further chemistry.

-

N-Substitution: The secondary amine (N-H) is a key site for modification. Alkylation, acylation, or arylation at this position can generate a diverse library of N-substituted analogs, a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[3]

-

Condensation Reactions: The active methylene group adjacent to one of the carbonyls can potentially participate in condensation reactions with aldehydes or ketones, enabling the construction of more complex fused heterocyclic systems.[1]

Caption: Key reactivity pathways of the dione scaffold.

Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (4H): Multiplets in the δ 7.5-8.5 ppm region. - Methylene Protons (-CH₂-) (2H): A singlet or complex multiplet around δ 4.0-4.5 ppm. - Amine Proton (-NH-) (1H): A broad singlet, chemical shift variable with solvent and concentration (typically δ 8.0-9.0 ppm). |

| ¹³C NMR | - Carbonyl Carbons (2C): Two distinct signals in the δ 160-180 ppm region (amide and ketone). - Aromatic Carbons (6C): Signals in the δ 120-140 ppm region. - Methylene Carbon (1C): A signal in the δ 40-50 ppm region. |

| IR Spectroscopy | - N-H Stretch: A moderate to sharp band around 3200-3300 cm⁻¹. - C=O Stretches: Two strong, distinct absorption bands in the 1650-1750 cm⁻¹ region, corresponding to the amide and ketone carbonyls. - C=C Aromatic Stretches: Bands in the 1450-1600 cm⁻¹ region. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 161. - Key Fragments: Loss of CO (m/z = 133), and other characteristic fragments from the bicyclic system. |

Trustworthiness through Self-Validation: When synthesizing this compound, the combination of these techniques provides a self-validating system. A correct ¹³C NMR spectrum will confirm the presence of nine distinct carbons, including two carbonyls. The ¹H NMR will show the correct number of aromatic and aliphatic protons with expected integrations. The IR spectrum validates the key functional groups (N-H, C=O), and high-resolution mass spectrometry (HRMS) confirms the exact molecular formula. Any deviation would immediately signal an incorrect structure or the presence of impurities.

Applications and Future Directions

The this compound scaffold is primarily valued as a versatile intermediate for accessing more complex, biologically active molecules.[1] The broader isoquinoline family has demonstrated significant therapeutic potential, suggesting that novel derivatives from this dione could be fruitful areas of investigation.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. This compound | C9H7NO2 | CID 12508166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

- 9. ias.ac.in [ias.ac.in]

The Unambiguous Assignment: A Technical Guide to the Structure Elucidation of 2,3-Dihydroisoquinoline-1,4-dione

Foreword: Beyond the Formula

For the seasoned researcher in medicinal chemistry and drug development, a molecular formula is merely the opening line of a complex story. The true narrative of a compound's potential lies within its three-dimensional architecture. 2,3-Dihydroisoquinoline-1,4-dione, a scaffold of significant interest, is a case in point. Its utility as a synthetic intermediate for novel therapeutics hinges on the unambiguous confirmation of its structure.[1] This guide eschews a conventional, rigid template to provide a dynamic, logic-driven exploration of the structure elucidation process for this important heterocyclic core. We will delve into the "why" behind the "how," offering field-proven insights into the synergistic application of modern analytical techniques. Our approach is rooted in the principle of self-validating systems, where each piece of analytical data corroborates the others to build an unshakeable structural hypothesis.

Foundational Analysis: The Elemental and High-Resolution Perspective

Before delving into the nuances of spectroscopic and crystallographic analysis, the foundational step is to confirm the elemental composition and exact mass of the molecule. For this compound, the molecular formula is C₉H₇NO₂.[2]

High-Resolution Mass Spectrometry (HRMS): This technique is paramount for establishing the molecular formula with high confidence. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | PubChem[2] |

| Molecular Weight | 161.16 g/mol | PubChem[2] |

| Exact Mass | 161.0477 g/mol | PubChem[2] |

The Definitive Proof: Single-Crystal X-ray Crystallography

In the hierarchy of structural elucidation techniques, single-crystal X-ray crystallography stands as the gold standard, providing an unambiguous determination of a molecule's three-dimensional structure in the solid state.[3] The recent successful synthesis of substituted 2,3-dihydroisoquinoline-1,4-diones via a novel photocatalytic strategy was definitively confirmed using this method, underscoring its critical importance.[4][5]

The process involves irradiating a high-quality single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal motion). The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction data are collected on a detector.

-

Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. These are used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

The output of a successful crystallographic analysis includes precise bond lengths, bond angles, and the overall conformation of the molecule, providing irrefutable evidence of its structure.

A Symphony of Signals: Spectroscopic Characterization

While X-ray crystallography is definitive, it is not always feasible to obtain suitable single crystals. Therefore, a combination of spectroscopic techniques is routinely employed to elucidate and confirm the structure in solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C). For this compound, we can predict the expected signals based on its structure and data from closely related analogues.[6][7]

¹H NMR Spectroscopy:

-

Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Their splitting patterns (e.g., doublets, triplets) and coupling constants will reveal their relative positions.

-

Methylene Protons (-CH₂-): The two protons of the methylene group at the C3 position are diastereotopic and are expected to appear as a singlet or a pair of doublets, likely in the range of δ 4.0-5.0 ppm.

-

Amide Proton (-NH-): The amide proton will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region (δ 160-180 ppm) corresponding to the two carbonyl carbons (C1 and C4).

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, four for the protonated carbons and two for the quaternary carbons.

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon is expected in the aliphatic region (δ 40-50 ppm).

Table 2: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CHs | 7.0 - 8.5 (multiplets) | 120 - 140 | Splitting patterns depend on substitution. |

| -CH₂- | ~4.5 (singlet) | ~45 | Chemical shift can be influenced by adjacent groups. |

| -NH- | Variable (broad singlet) | - | Exchangeable with D₂O. |

| C=O (amide) | - | ~165 | |

| C=O (ketone) | - | ~175 | |

| Aromatic Quaternary Cs | - | 125 - 145 | Two signals expected. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational modes are associated with the carbonyl groups and the N-H bond.

-

C=O Stretching: Two distinct carbonyl stretching bands are expected. The amide carbonyl will typically appear around 1650-1680 cm⁻¹, while the ketone carbonyl will likely be at a slightly higher frequency, around 1680-1700 cm⁻¹.

-

N-H Stretching: A sharp to moderately broad peak is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretch of the amide group.

-

C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the IR beam, and the spectrum is recorded.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that can induce fragmentation, providing valuable structural clues.

For this compound (MW = 161.16), the mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 161, corresponding to the intact molecule.

-

Fragmentation Peaks: Characteristic fragmentation patterns would likely involve the loss of CO, and cleavage of the heterocyclic ring.

Workflow and Logic: A Unified Approach

The elucidation of the structure of this compound is a process of logical deduction, where each piece of data serves to confirm or refute a hypothesis. The following workflow illustrates this integrated approach.

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion: A Foundation for Future Discovery

The rigorous and multi-faceted approach to the structure elucidation of this compound, integrating high-resolution mass spectrometry, NMR and IR spectroscopy, and single-crystal X-ray crystallography, provides an unshakeable foundation for its use in research and development. Each technique offers a unique piece of the structural puzzle, and their combined power allows for the unambiguous assignment of the molecule's constitution and conformation. This detailed understanding is the critical first step in unlocking the full potential of this versatile heterocyclic scaffold in the design and synthesis of next-generation therapeutics.

References

-

Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. The Royal Society of Chemistry. Available at: [Link]. Accessed [Date].

-

Du, H.-W., Jia, J.-S., Chen, X.-Y., Yuan, Z.-Y., Lin, J.-N., Li, Y.-L., Yu, Q., & Shu, W. (2025). Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy. Chemical Science. Royal Society of Chemistry (RSC). Available at: [Link].

-

Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy - Chemical Science (RSC Publishing). Available at: [Link]. Accessed [Date].

-

2-Hydroxyisoquinoline-1,3(2H,4H)-dione. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(8), o1312. National Center for Biotechnology Information. Available at: [Link].

-

Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr - Beilstein Journals. Available at: [Link]. Accessed [Date].

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. Available at: [Link]. Accessed [Date].

-

This compound. PubChem. Available at: [Link]. Accessed [Date].

-

1,3(2H,4H)-isoquinolinedione. PubChem. Available at: [Link]. Accessed [Date].

-

This compound - MySkinRecipes. Available at: [Link]. Accessed [Date].

-

Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones by... - ResearchGate. Available at: [Link]. Accessed [Date].

-

Isoquinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. Available at: [Link]. Accessed [Date].

-

Isoquinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. Available at: [Link]. Accessed [Date].

-

Lian, W., Liu, B., Liu, Q., & Yuan, J. (2026). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. Royal Society of Chemistry (RSC). Available at: [Link].

-

Chu, X., Zi, Y., Meng, H., Xu, X., & Ji, S. (2014). Synthesis of 1,4-dihydroquinoline derivatives under transition-metal-free conditions and their diverse applications. Organic & Biomolecular Chemistry, 12(24), 4243–4251. Royal Society of Chemistry (RSC). Available at: [Link].

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]. Accessed [Date].

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C9H7NO2 | CID 12508166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxyisoquinoline-1,3(2H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00665A [pubs.rsc.org]

- 5. Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to 3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine: Properties, Pharmacology, and Hazards

A Note on Chemical Identification: The CAS number 31053-30-2 is formally assigned to the compound 2,3-dihydro-1,4-isoquinolinedione[1][2][3][4]. However, due to the context of this guide for drug development professionals, and the significant body of research on pharmacologically active indanamine derivatives, this document will focus on 3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine . This compound and its analogues are potent monoamine reuptake inhibitors and are of significant interest in neuroscience research. It is important for the researcher to be aware of this discrepancy and verify the identity of their materials from the supplier.

Introduction

3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine is a rigid analogue of serotonin, dopamine, and norepinephrine reuptake inhibitors. Its structure is characterized by an indanamine core with a dichlorophenyl substituent. This class of compounds has been extensively studied for its potent interaction with biogenic amine transporters, making it a valuable tool for neuropharmacological research and a lead structure in the development of therapeutics for neuropsychiatric disorders, including depression and substance abuse disorders[5][6]. This guide provides a comprehensive overview of its chemical properties, pharmacological actions, and associated hazards for researchers and drug development professionals.

Chemical and Physical Properties

The properties of 3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine are summarized in the table below. As a chiral molecule, it exists as different stereoisomers, with the trans isomers generally showing nonselective inhibition of dopamine (DAT), serotonin (5-HT), and norepinephrine (NE) transporters, while cis isomers with small N-alkyl groups tend to be more selective for the serotonin transporter[6].

| Property | Value | Source |

| IUPAC Name | 3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine | [7] |

| Molecular Formula | C₁₆H₁₅Cl₂N | [7] |

| Molecular Weight | 292.2 g/mol | [7] |

| Appearance | Varies based on salt form; typically a solid. | N/A |

| Boiling Point | 398.3±42.0 °C (Predicted) | [8] |

| Density | 1.28±0.1 g/cm³ (Predicted) | [8] |

| pKa | 9.28±0.40 (Predicted) | [8] |

Pharmacology and Mechanism of Action

The primary mechanism of action for 3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine and its analogues is the inhibition of monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling. By blocking these transporters, the compound increases the extracellular concentrations of dopamine, serotonin, and norepinephrine, leading to enhanced neurotransmission.

The trans isomers of these indanamine derivatives are particularly noted for their non-selective, high-affinity binding and potent inhibition of all three major biogenic amine transporters[5][9]. This "triple reuptake inhibition" profile is of significant interest for the development of antidepressants and potential treatments for cocaine abuse[6][10]. In vivo studies have demonstrated that administration of these compounds can elevate extracellular levels of dopamine and serotonin in brain regions like the nucleus accumbens[5][9].

Caption: Mechanism of action of 3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine.

Synthesis and Experimental Protocols

The synthesis of 3-(3,4-dichlorophenyl)-1-indanamine derivatives has been described in the literature[5][9]. A general synthetic route involves the cyclization of 3-arylpropionic acids to form the corresponding indanone, followed by reductive amination to introduce the desired amine functionality.

Illustrative Synthetic Workflow:

Caption: Generalized synthesis workflow for 3-(3,4-dichlorophenyl)-1-indanamine derivatives.

General Protocol for In Vitro Transporter Binding Assay:

-

Membrane Preparation: Obtain cell membranes from cell lines stably expressing human DAT, SERT, or NET.

-

Radioligand Binding: Incubate the membranes with a known radioligand for the specific transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of varying concentrations of the test compound (3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine).

-

Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert IC₅₀ to Ki (inhibition constant) using the Cheng-Prusoff equation.

Hazards and Safety Precautions

GHS Hazard Classification (Anticipated for a novel psychoactive substance):

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors[4].

-

Personal Protective Equipment:

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking[4].

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[4].

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[4].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[4].

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention[4].

Conclusion

3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine and its related analogues are powerful pharmacological tools for investigating the monoaminergic systems of the brain. Their potent, often non-selective, inhibition of dopamine, serotonin, and norepinephrine transporters makes them valuable lead compounds in the development of novel therapeutics for a range of neurological and psychiatric conditions. Researchers and drug development professionals must handle these compounds with appropriate safety precautions, cognisant of their potent biological activity and potential hazards. Careful attention to chemical identity, including stereochemistry, is paramount for reproducible and meaningful experimental outcomes.

References

-

Yu, H., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry, 47(9), 2295-2306. [Link]

-

ResearchGate. (n.d.). Synthesis and Pharmacological Evaluation of 3-(3,4-Dichlorophenyl)-1-indanamine Derivatives as Nonselective Ligands for Biogenic Amine Transporters. [Link]

-

Material Safety Data Sheet. (n.d.). [Link]

-

Trudell, M. L., et al. (2006). Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse. Journal of Medicinal Chemistry, 49(12), 3535-3544. [Link]

-

PubChem. (n.d.). [3-(3,4-Dichloro-phenyl)-indan-1-yl]-methyl-amine. [Link]

-

Aaron Chemicals. (2019). Safety Data Sheet. [Link]

-

Shao, L., et al. (2011). Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 663-676. [Link]

Sources

- 1. 2,3-dihydro-1,4-Isoquinolinedione | 31053-30-2 [chemicalbook.com]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. 2,3-Dihydro-1,4-isoquinolinedione | CymitQuimica [cymitquimica.com]

- 4. aaronchem.com [aaronchem.com]

- 5. Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Slow-onset, long-duration 3-(3',4'-dichlorophenyl)-1-indanamine monoamine reuptake blockers as potential medications to treat cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3-(3,4-Dichloro-phenyl)-indan-1-yl]-methyl-amine | C16H15Cl2N | CID 3703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (1R,3S)-REL-3-(3,4-DICHLOROPHENYL)-2,3-DIHYDRO-N-METHYL-1H-INDEN-1-AMINE HYDROCHLORIDE | 86939-10-8 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and pharmacological evaluation of 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amines as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dihydroisoquinoline-1,4-dione: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2,3-dihydroisoquinoline-1,4-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delves into its chemical identity, physicochemical properties, and a state-of-the-art synthetic methodology. A detailed, step-by-step protocol for a novel photocatalytic [4+2] skeleton-editing strategy is presented, offering a modern and efficient route to this scaffold. While direct biological data for the parent compound is emerging, the known activities of the broader isoquinoline class, including potential antimicrobial, anti-inflammatory, and central nervous system effects, are discussed to highlight its therapeutic potential. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, providing foundational knowledge and practical insights into the chemistry and potential applications of this compound.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1][2] From the analgesic properties of morphine to the smooth muscle relaxant effects of papaverine, isoquinoline alkaloids have long been a source of therapeutic agents.[3] The continued exploration of isoquinoline derivatives is driven by their demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][4] this compound represents a key synthetic intermediate, providing a versatile platform for the development of novel nitrogen-containing heterocycles for drug discovery programs.[4]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₉H₇NO₂ | [5] |

| Molecular Weight | 161.16 g/mol | [5] |

| CAS Number | 31053-30-2 | [5] |

| Appearance | Reddish-brown solid | [6] |

| Canonical SMILES | C1C(=O)C2=CC=CC=C2C(=O)N1 | [5] |

| InChI Key | WRRHHSIPJQOVJM-UHFFFAOYSA-N | [5] |

Synthetic Strategies: A Focus on Modern Photocatalysis

The synthesis of dihydroisoquinolinediones has been an area of active research. While classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions provide routes to the broader isoquinoline family, they often require harsh conditions and may not be directly applicable or efficient for producing the 1,4-dione variant.[7][8][9]

A groundbreaking and highly efficient approach to this compound and its derivatives is a recently developed photocatalytic [4+2] skeleton-editing strategy.[10] This method utilizes readily available precursors and proceeds under mild, visible-light-mediated conditions, representing a significant advancement in the synthesis of this important heterocyclic core.

Photocatalytic [4+2] Skeleton-Editing Synthesis: A Detailed Workflow

This innovative approach involves the reaction of a vinyl azide with a carboxylic N-hydroxyphthalimide (NHPI) ester, orchestrated by a photocatalyst under blue light irradiation. The NHPI ester serves as a bifunctional reagent, participating in a radical-initiated ring-enlargement cascade.[10]

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from the photocatalytic [4+2] skeleton-editing strategy.[10]

Materials:

-

N-hydroxyphthalimide (NHPI) ester of a carboxylic acid (e.g., pivalic acid)

-

Vinyl azide

-

Photocatalyst: 4CzIPN-Cl (2.0 mol%)

-

Reductant: Hantzsch ester (4.0 equiv.)

-

Base: 2,4,6-collidine (0.04 mmol)

-

Solvent: Dichloromethane (DCM, 0.1 M)

-

30 W blue LEDs

Procedure:

-

Reaction Setup: In a reaction vessel, combine the NHPI ester (0.18 mmol), vinyl azide (0.10 mmol), 4CzIPN-Cl (2.0 mol%), Hantzsch ester (0.40 mmol), and 2,4,6-collidine (0.04 mmol).

-

Solvent Addition: Add dichloromethane (DCM) to achieve a concentration of 0.1 M.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Irradiation: Place the reaction vessel in proximity to the 30 W blue LEDs and irradiate at 35 °C for 12 hours with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Mechanistic Insights

The reaction proceeds through a fascinating cascade of events initiated by the photocatalyst.

The key to this transformation is the generation of an alkyl radical from the NHPI ester, which then engages with the vinyl azide to initiate a ring-enlarging cyclization, ultimately forming the stable dihydroisoquinoline-1,4-dione core.[10]

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons and the methylene protons of the heterocyclic ring.

-

¹³C NMR: Would display resonances for the carbonyl carbons, the aromatic carbons, and the methylene carbon.

-

-

Mass Spectrometry (MS): Would confirm the molecular weight of the compound (161.16 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Biological Activities and Therapeutic Potential

While specific biological studies on the parent this compound are limited in the current literature, the broader class of isoquinoline derivatives exhibits a wide range of pharmacological activities.[1][2] This suggests that this compound is a promising scaffold for the development of novel therapeutic agents.

Potential areas of therapeutic interest for derivatives of this compound include:

-

Antimicrobial and Antifungal Activity: Many isoquinoline alkaloids and their synthetic analogs have demonstrated potent activity against various bacterial and fungal strains.[1][4]

-

Anti-inflammatory Effects: The isoquinoline scaffold is present in compounds that have shown anti-inflammatory properties.[4]

-

Central Nervous System (CNS) Activity: Certain isoquinoline derivatives have been investigated for their effects on the CNS.[4]

-

Anticancer Properties: The cytotoxicity of various isoquinoline derivatives against different cancer cell lines has been reported, with some acting as tubulin polymerization inhibitors.[11][12]

It is important to note that the specific biological activity of any derivative of this compound would be highly dependent on the nature and position of its substituents. The core scaffold provides a rigid framework for the spatial orientation of functional groups that can interact with biological targets.

Future Directions in Drug Discovery

The development of efficient synthetic routes, such as the photocatalytic method described herein, opens up new avenues for the exploration of the therapeutic potential of this compound. Future research in this area should focus on:

-

Library Synthesis: Utilizing the versatility of the photocatalytic synthesis to create a diverse library of substituted this compound derivatives.

-

Biological Screening: Systematic screening of these derivatives against a panel of biological targets, including those implicated in cancer, infectious diseases, and inflammatory disorders.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. The advent of modern synthetic methods, particularly the photocatalytic [4+2] skeleton-editing strategy, has made this scaffold more accessible for research and development. While direct biological data on the parent compound is still emerging, the rich pharmacology of the broader isoquinoline family provides a strong rationale for the continued investigation of its derivatives as potential therapeutic agents. This technical guide serves as a foundational resource for scientists and researchers, providing essential information on the synthesis, properties, and potential applications of this promising molecule.

References

-

Alshifa College of Pharmacy, et al. (2017). Recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12508166, this compound. Retrieved from [Link]

-

Du, H.-W., et al. (2025). Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy. Chemical Science, 16(26), 11833-11840. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). Retrieved from [Link]

-

QuimicaOrganica.org. (2010). Isoquinoline synthesis. Retrieved from [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of contents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinoline-1,3(2H,4H)-diones. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Retrieved from [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13137-13165. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 349435, 1,3(2H,4H)-isoquinolinedione. Retrieved from [Link]

- Narayanaswami, S., et al. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences.

-

ResearchGate. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. Retrieved from [Link]

-

ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐hydroxy‐2,3‐dihydroisoquinoline‐1,4‐dione.[⁴⁴]. Retrieved from [Link]

-

McCluskey, A., et al. (2014). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Advances, 4(94), 52029-52042. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

MDPI. (n.d.). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Retrieved from [Link]

-

RSC Publishing. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | C9H7NO2 | CID 12508166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS:31053-30-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 7. Isoquinoline synthesis [quimicaorganica.org]

- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 9. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 10. Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 2,3-Dihydroisoquinoline-1,4-dione: Synthesis, Properties, and Applications in Modern Drug Discovery

Executive Summary: 2,3-Dihydroisoquinoline-1,4-dione is a heterocyclic compound whose scaffold is of significant interest in medicinal chemistry. As a member of the dihydroisoquinolinedione family, it represents a core structural motif found in various bioactive molecules and natural products.[1] Historically, the synthesis of this specific isomer has been underdeveloped compared to its counterparts, limiting its broader application.[1] This guide provides a comprehensive overview of its fundamental properties, delves into a novel and efficient photocatalytic synthesis strategy, and explores its potential as a versatile intermediate in organic synthesis and drug development.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable building block.

Core Molecular Profile

This compound, also known by its synonym 4-hydroxy-1(2H)-isoquinolinone, is a nitrogen-containing fused heterocyclic compound.[3] Its rigid structure and the presence of both hydrogen bond donors and acceptors make it an attractive scaffold for designing molecules that can interact with biological targets. The isoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[4]

Physicochemical and Safety Data

A summary of the key properties of this compound is presented below. This data is essential for laboratory handling, reaction planning, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [2][3][5][6] |

| Molecular Weight | 161.16 g/mol | [2][3][5][7] |

| CAS Number | 31053-30-2 | [3][5][6] |

| Appearance | Reddish-brown solid | [6] |

| Melting Point | >300 °C | [7] |

| Boiling Point | 455.1 ± 25.0 °C (Predicted) | [7] |

| Storage Conditions | Room temperature, in a dry, sealed environment | [2][3] |

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified as a warning-level hazard.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used at all times.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][5]

-

Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Spectroscopic Characterization Insights

While standard analytical data such as NMR, HPLC, and MS are available from commercial suppliers, researchers should be aware of potential complexities in the spectroscopic analysis of related dihydroisoquinoline structures.[8] Studies on similar compounds have reported anomalous ¹H NMR spectra, characterized by significant line broadening for protons adjacent to the nitrogen atom, which can complicate structural elucidation.[9] This phenomenon is hypothesized to arise from slow conformational equilibria or aggregation, underscoring the need for careful sample preparation and potentially variable-temperature NMR studies for unambiguous characterization.

A Modern Synthetic Approach: Photocatalytic [4+2] Skeleton-Editing

The limited availability of straightforward synthetic routes has been a major barrier to the exploration of 2,3-dihydroisoquinoline-1,4-diones.[1] Traditional methods often require harsh conditions or advanced, multi-step precursors.[1] A recently developed photocatalytic strategy provides a robust and direct synthesis from simple starting materials.[1]

Mechanistic Rationale

The innovation lies in a photocatalytic [4+2] skeleton-editing cascade reaction.[1] This method utilizes vinyl azides and N-hydroxyphthalimide (NHPI) esters under mild, visible-light-mediated conditions.[1]

Causality of the Process:

-

Radical Generation: The photocatalyst, upon absorbing light, initiates the reaction by engaging the redox-active NHPI ester, which serves as an alkyl radical precursor.

-

Bifunctional Reagent: The NHPI ester is a key bifunctional component, acting not only as the source of the alkyl radical but also as a precursor to the final dihydroisoquinoline-1,4-dione structure.[1]

-

Skeleton-Editing Cascade: The vinyl azide functions as an α-primary amino alkyl radical equivalent, which participates in a ring-enlargement cascade.[1] This process involves the cleavage of two C-N bonds and the formation of one C-N and two C-C bonds, efficiently constructing the fused heterocyclic ring system.[1]

This approach is highly efficient and demonstrates excellent synthetic utility, including the ability to perform scale-up reactions.[1]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the photocatalytic synthesis.

Sources

- 1. Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 31053-30-2 [sigmaaldrich.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. This compound | C9H7NO2 | CID 12508166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS:31053-30-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 7. 2,3-DIHYDRO-ISOQUINOLINE-1,4-DIONE CAS#: 31053-30-2 [m.chemicalbook.com]

- 8. 31053-30-2|this compound|BLD Pharm [bldpharm.com]

- 9. ias.ac.in [ias.ac.in]

The Emerging Therapeutic Potential of Isoquinoline-1,4-diones: A Technical Guide for Drug Discovery Professionals

Introduction: The Isoquinoline-1,4-dione Scaffold - A Privileged Structure in Medicinal Chemistry

The isoquinoline core is a prominent heterocyclic motif found in a vast array of natural products and synthetically derived compounds, exhibiting a remarkable breadth of biological activities.[1] Within this structural class, isoquinoline-1,4-diones have emerged as a particularly compelling scaffold for the development of novel therapeutic agents. The presence of the α,β-unsaturated ketone system within the quinone ring imparts unique electronic properties, rendering these molecules susceptible to nucleophilic attack and capable of participating in redox cycling. These characteristics are central to their diverse pharmacological effects, which span anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides an in-depth exploration of the biological activities of isoquinoline-1,4-diones, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols crucial for their evaluation.

Synthetic Strategies for Accessing the Isoquinoline-1,4-dione Core

The therapeutic potential of isoquinoline-1,4-diones has driven the development of various synthetic methodologies to access this core structure. A common and effective approach involves the radical cascade reaction of acryloyl benzamides.[2] This strategy allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.

A general synthetic workflow is depicted below:

Caption: General synthetic workflow for isoquinoline-1,4-diones.

Other notable synthetic routes include the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of a β-phenylethylamine, and the Pomeranz-Fritsch reaction, utilizing a benzaldehyde and an aminoacetoaldehyde acetal.[3][4] These classical methods, along with more modern approaches, provide a versatile toolkit for medicinal chemists to generate libraries of isoquinoline-1,4-dione analogs for biological screening.[5]

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Isoquinoline-1,4-diones have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to induce cancer cell death.[6] Their efficacy stems from their ability to interfere with fundamental cellular processes, including cell cycle progression and survival signaling pathways.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

A key mechanism underlying the anticancer activity of some isoquinoline-1,4-dione derivatives is the inhibition of cyclin-dependent kinases (CDKs).[7] CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[7] Specifically, derivatives of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione have been identified as potent and selective inhibitors of CDK4.[7] By inhibiting CDK4, these compounds prevent the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the G1-S phase transition and inducing cell cycle arrest.[7]

The following diagram illustrates the role of CDK4 in the cell cycle and its inhibition by isoquinoline-1,4-dione derivatives.

Caption: CDK4 signaling pathway and its inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with serial dilutions of the isoquinoline-1,4-dione compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Data Presentation: Anticancer Activity of Isoquinoline-1,4-dione Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| IQD-1 | MCF-7 (Breast) | 5.2 | [12] |

| IQD-2 | HCT-116 (Colon) | 3.8 | [12] |

| IQD-3 | A549 (Lung) | 7.1 | [13] |

| IQD-4 | HeLa (Cervical) | 4.5 | [13] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The isoquinoline scaffold is present in numerous natural alkaloids with known antimicrobial properties.[14] Synthetic isoquinoline-1,4-diones have also demonstrated promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[15][16]

Mechanism of Action: Disruption of Cellular Processes

The precise antimicrobial mechanisms of isoquinoline-1,4-diones are still under investigation, but preliminary studies suggest they may act by disrupting essential cellular processes.[15] The electrophilic nature of the quinone ring makes it a potential target for cellular nucleophiles, such as the thiol groups in enzymes and proteins, leading to their inactivation. Additionally, some isoquinoline derivatives have been shown to interfere with nucleic acid and cell wall biosynthesis.[15][17]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.[19]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the isoquinoline-1,4-dione compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[20]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the microbial suspension.[21] Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[19]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[20]

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.[19]

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Isoquinoline derivatives have demonstrated potent anti-inflammatory effects, and isoquinoline-1,4-diones are emerging as promising candidates in this therapeutic area.[22][23]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory properties of isoquinoline-1,4-diones are often attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is achieved through the inhibition of key enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[22] Furthermore, some derivatives have been shown to modulate upstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are central to the inflammatory response.[22][24]

The following diagram illustrates the modulation of inflammatory signaling pathways by isoquinoline-1,4-diones.

Caption: Modulation of inflammatory signaling pathways.

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

The Griess assay is a common and straightforward method for measuring nitric oxide (NO) production by cells, such as lipopolysaccharide (LPS)-stimulated macrophages.[25]

Principle: The assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[26]

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the isoquinoline-1,4-dione compounds for a specified time (e.g., 1 hour).

-

Induction of Inflammation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of iNOS and subsequent NO production.[27]

-

Sample Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[25] This reagent reacts with nitrite to form a purple azo dye.

-

Absorbance Measurement: Measure the absorbance of the colored product at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion and Future Directions

Isoquinoline-1,4-diones represent a promising class of compounds with a diverse range of biological activities that are highly relevant to drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with the availability of robust synthetic methods, makes them an attractive scaffold for further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action for different derivatives, as well as optimizing their potency, selectivity, and pharmacokinetic properties through medicinal chemistry efforts. The comprehensive experimental protocols and foundational knowledge presented in this guide provide a solid framework for researchers to advance the development of isoquinoline-1,4-diones as next-generation therapeutics.

References

-

on behalf of the ESCMID Study Group Legionella Infections. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Accessed January 7, 2026. [Link]

-

Broth Microdilution. MI - Microbiology. Accessed January 7, 2026. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. Accessed January 7, 2026. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. Accessed January 7, 2026. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published December 24, 2025. Accessed January 7, 2026. [Link]

-

Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004. Accessed January 7, 2026. [Link]

-

Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Published March 7, 2025. Accessed January 7, 2026. [Link]

-

Isoquinoline synthesis. Química Organica.org. Accessed January 7, 2026. [Link]

- Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. 2023;21(34):6835-6850. doi:10.1039/d3ob00931k

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Published July 2025. Accessed January 7, 2026. [Link]

- Broth microdilution susceptibility testing. Bio-protocol. 2018;8(18):e3001. doi:10.21769/BioProtoc.3001

- 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). J Med Chem. 2008;51(12):3507-3525. doi:10.1021/jm800072z

- Structure-activity relationship studies of isoquinolinone type anticancer agent. Arch Pharm Res. 2001;24(4):276-280. doi:10.1007/BF02975091

- Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Front Immunol. 2018;9:197. doi:10.3389/fimmu.2018.00197

- Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLoS One. 2013;8(9):e74935. doi:10.1371/journal.pone.0074935

- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Int J Mol Sci. 2022;23(19):11275. doi:10.3390/ijms231911275

- Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. BMC Complement Altern Med. 2014;14:21. doi:10.1186/1472-6882-14-21

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Accessed January 7, 2026. [Link]

- Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. Onco Targets Ther. 2017;10:4435-4444. doi:10.2147/OTT.S141513

-

Synthesis of isoquinoline-1,3(2H,4H)-diones. Organic Chemistry Portal. Accessed January 7, 2026. [Link]

- Unique Remote Regiocontrol by an N-Oxide Group in the Synthesis of Isocaulibugulones A, B, C, and D. Angew Chem Int Ed Engl. 2020;59(38):16531-16535. doi:10.1002/anie.202006324

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In: NCL Method ITA-7. National Cancer Institute; 2011. Accessed January 7, 2026. [Link]

-

Isoquinoline synthesis. Organic Chemistry Portal. Accessed January 7, 2026. [Link]

- Structure-activity relationship of anticancer drug candidate quinones. Turk J Chem. 2024;48(1):152-165. doi:10.55730/1300-0527.3647

- Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. Int J Mol Sci. 2020;21(7):2352. doi:10.3390/ijms21072352

- Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. Molecules. 2019;24(15):2789. doi:10.3390/molecules24152789

- Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids Health Dis. 2008;7:21. doi:10.1186/1476-511X-7-21

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. 2019;24(18):3247. doi:10.3390/molecules24183247

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. AGRIS. 2022. [Link]

- The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Int J Mol Sci. 2021;22(4):1653. doi:10.3390/ijms22041653

- Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves. Molecules. 2018;23(9):2161. doi:10.3390/molecules23092161

- Novel isoquinoline derivatives as antimicrobial agents. Eur J Med Chem. 2013;64:487-496. doi:10.1016/j.ejmech.2013.04.020

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. 2025;30(1):123. doi:10.3390/molecules30010123

- Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Molecules. 2021;26(11):3333. doi:10.3390/molecules26113333

- Novel isoquinoline derivatives as antimicrobial agents. Eur J Med Chem. 2013;64:487-496. doi:10.1016/j.ejmech.2013.04.020

-

Graphviz tutorial. YouTube. Published January 13, 2021. Accessed January 7, 2026. [Link]

- Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective. Phytother Res. 2023;37(6):2483-2496. doi:10.1002/ptr.7833

-

Intro to DOT language. Large-scale Biological Network Analysis and Visualization 1.0 documentation. Accessed January 7, 2026. [Link]

- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. 2024;29(23):5678. doi:10.3390/molecules29235678

-

Simple Graph - GraphViz Examples and Tutorial. Accessed January 7, 2026. [Link]

- Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. BMC Chem. 2024;18(1):25. doi:10.1186/s13065-024-01168-z

-

DOT Language. Graphviz. Published September 28, 2024. Accessed January 7, 2026. [Link]

- Anti-Inflammatory Potential of Umckalin Through the Inhibition of iNOS, COX-2, Pro-Inflammatory Cytokines, and MAPK Signaling in LPS-Stimulated RAW 264.7 Cells. Int J Mol Sci. 2023;24(13):10935. doi:10.3390/ijms241310935

-

Dot Language Graphviz. YouTube. Accessed January 7, 2026. [Link]

-

Intracellular signaling pathways of inflammation modulated by dietary flavonoids: The most recent evidence. 5280 Functional Medicine. Accessed January 7, 2026. [Link]

- Structure-activity relationship studies of isoquinolinone type anticancer agent. Arch Pharm Res. 2001;24(4):276-280. doi:10.1007/BF02975091

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Isoquinoline synthesis [quimicaorganica.org]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. Isoquinoline synthesis [organic-chemistry.org]

- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. clyte.tech [clyte.tech]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [agris.fao.org]

- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 21. rr-asia.woah.org [rr-asia.woah.org]

- 22. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 26. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Dihydroisoquinoline-1,4-dione synonyms and identifiers

An In-Depth Technical Guide to 2,3-Dihydroisoquinoline-1,4-dione

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document details its chemical identifiers, physicochemical properties, and advanced synthesis methodologies. A core focus is placed on a modern photocatalytic approach, for which a detailed experimental protocol and mechanistic rationale are provided. This guide is intended for researchers, chemists, and drug development professionals seeking foundational and actionable information on this versatile chemical scaffold.

Part 1: Core Chemical Identity and Properties

This compound is a bicyclic organic compound containing a benzene ring fused to a dihydropyridine-dione ring. Its structure is foundational to a range of more complex molecules. The tautomeric form, 4-hydroxy-1(2H)-isoquinolinone, is also a valid representation of the molecule.

Synonyms and Chemical Identifiers

Precise identification is critical in research and development. The following table summarizes the key identifiers for this compound, ensuring accurate sourcing and regulatory compliance.

| Identifier Type | Value | Source(s) |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 31053-30-2 | Sigma-Aldrich, PubChem[1] |

| PubChem CID | 12508166 | PubChem[1] |

| Molecular Formula | C₉H₇NO₂ | Sigma-Aldrich |

| Molecular Weight | 161.16 g/mol | PubChem[1] |

| InChI | InChI=1S/C9H7NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12) | PubChem[1] |

| InChIKey | WRRHHSIPJQOVJM-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1C(=O)C2=CC=CC=C2C(=O)N1 | PubChem[1] |

| Common Synonyms | 4-hydroxy-1(2H)-isoquinolinone, 2,3-Dihydro-1,4-isoquinolinedione, 1,4-Isoquinolinedione, 2,3-dihydro- | Sigma-Aldrich, PubChem[1] |

Physicochemical and Safety Data

The table below outlines essential physical and safety properties, derived from supplier safety data sheets and computational predictions.

| Property | Value | Source(s) |

| Physical Form | Solid | Sigma-Aldrich |

| Storage | Sealed in dry, room temperature conditions | Sigma-Aldrich |

| XLogP3 (Predicted) | 0.8 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Sigma-Aldrich, PubChem[1] |

| GHS Signal Word | Warning | Sigma-Aldrich |

Part 2: Synthesis, Mechanism, and Experimental Protocol

The synthesis of dihydroisoquinolinediones has evolved significantly. While traditional methods exist, modern approaches offer milder conditions and novel pathways. An unprecedented photocatalytic [4+2] skeleton-editing strategy represents the state-of-the-art for accessing this scaffold from simple precursors[2][3].

Mechanistic Insight: A Photocatalytic [4+2] Strategy

This innovative method utilizes vinyl azides and carboxylic N-hydroxyphthalimide (NHPI) esters as starting materials under visible light irradiation. The causality of this reaction is rooted in the generation of radical intermediates.

-

Photoexcitation and Radical Generation: A photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs light and enters an excited state. It then engages in a single-electron transfer (SET) with the NHPI ester, cleaving the N–O bond to generate an alkyl radical.

-

Reaction with Vinyl Azide: The alkyl radical adds to the vinyl azide, which subsequently releases dinitrogen (N₂) gas to form an iminyl radical.

-

Ring Expansion and Cyclization: The key "skeleton-editing" step involves a radical-initiated ring-enlargement cascade. The iminyl radical attacks the phthalimide ring, leading to a sequence of bond cleavages and formations that ultimately constructs the desired this compound framework.